Indotecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Indomethacin and its impact on Remyelination in Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune disease that damages the myelin sheath, a fatty layer protecting nerve fibers. Indomethacin's anti-inflammatory properties are being investigated for their potential to promote endogenous remyelination, the body's natural process of repairing the myelin sheath. Studies suggest Indomethacin may stimulate the production of oligodendrocyte progenitor cells, which mature into myelin-producing cells [].

Indomethacin and its role in Cancer Management

Research is exploring the use of Indomethacin in managing certain cancers. Its effects on cell proliferation and invasion are being studied in pancreatic cancer, particularly in patients with hyperglycemia (high blood sugar) []. Additionally, Indomethacin's ability to inhibit protein synthesis shows promise in colorectal carcinoma and other cancer cell lines []. It's important to note that this research is in its early stages, and further investigation is needed to determine its efficacy and safety in cancer treatment.

Improving Drug Delivery with Indomethacin

Indomethacin's poor water solubility can limit its effectiveness. Scientific research is focusing on improving drug delivery methods to enhance its bioavailability. One approach involves using solid dispersion (SD) technology. By combining Indomethacin with specific carriers, researchers aim to create a more readily absorbed form of the drug, potentially improving its therapeutic benefits [].

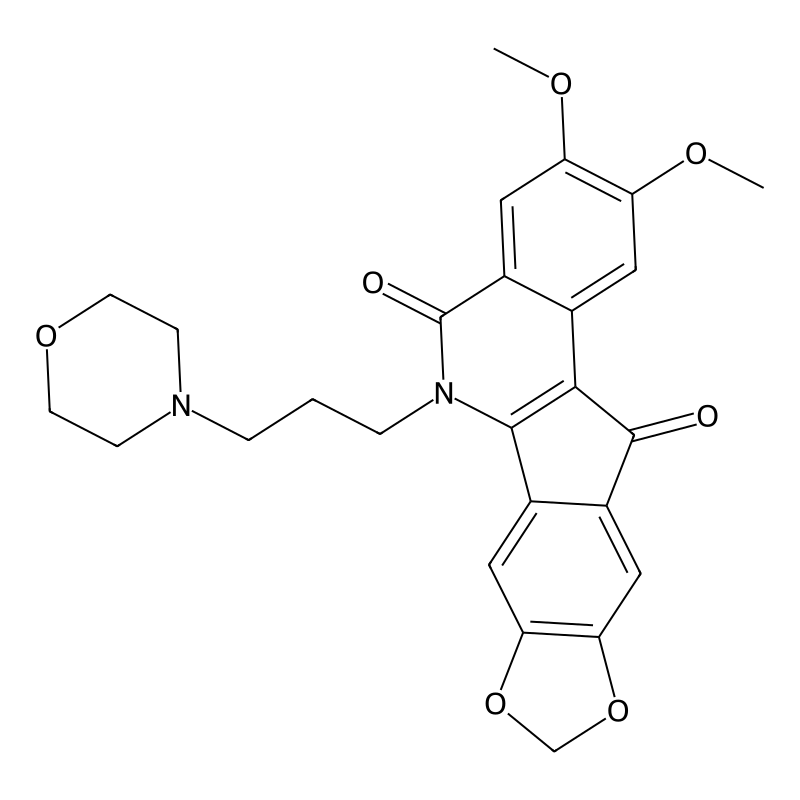

Indotecan, also known as LMP400, is a member of the indenoisoquinoline class of compounds, which are recognized for their potential as anticancer agents. It functions primarily as a topoisomerase I inhibitor, disrupting DNA replication and transcription by introducing single-strand breaks in the DNA. This mechanism is crucial in cancer therapy, as it targets rapidly dividing cells, which are characteristic of tumors .

Indotecan operates through a mechanism involving transesterification at a specific site within duplex DNA. The compound targets the scissile phosphodiester bond, leading to the formation of a covalent bond between the drug and the enzyme, ultimately resulting in DNA cleavage . The reaction can be summarized as follows:

- Binding: Indotecan binds to topoisomerase I.

- Cleavage: The enzyme-DNA complex is stabilized, leading to the cleavage of DNA.

- Release: Following cleavage, the drug is released, allowing for potential repair mechanisms to fail in cancer cells.

Indotecan exhibits significant antiproliferative activity across various human cancer cell lines. Its potency is reflected in its low GI50 values (the concentration required to inhibit cell growth by 50%), often below 10 nanomolar . Furthermore, studies have indicated that its metabolites, particularly 2-hydroxylated and 3-hydroxylated forms, also possess notable biological activity and may enhance its therapeutic efficacy .

The synthesis of indotecan involves several key steps:

- Starting Materials: The synthesis begins with indenoisoquinoline derivatives.

- Functionalization: Specific functional groups are introduced at the O-2 and O-3 positions on the A ring to enhance topoisomerase I inhibitory activity.

- Prodrug Formation: Various prodrugs are synthesized through esterification processes involving biologically active metabolites . For example:

- Acetylation with acetic anhydride.

- Reaction with benzoyl chloride or nicotinic acid to form different ester derivatives.

Indotecan is primarily investigated for its application in cancer treatment due to its ability to inhibit topoisomerase I. It has shown promise in combination therapies with other chemotherapeutic agents, enhancing their efficacy and potentially reducing resistance . Clinical trials are ongoing to evaluate its effectiveness against various cancers.

Research on indotecan has highlighted its interactions with other drugs, particularly in combination therapies. Studies indicate that indotecan can enhance the growth-inhibitory effects of established chemotherapeutics when used in tandem . Additionally, pharmacokinetic studies have been conducted to assess how indotecan interacts with metabolic enzymes and transport proteins, influencing its bioavailability and therapeutic outcomes .

Indotecan belongs to a broader class of indenoisoquinoline compounds that share similar mechanisms of action but differ in their chemical structures and biological activities. Here are some notable similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Indimitecan (LMP776) | Topoisomerase I inhibitor | Exhibits different pharmacokinetics |

| Camptothecin | Topoisomerase I inhibitor | Naturally occurring; limited solubility |

| SN-38 | Topoisomerase I inhibitor | Active metabolite of Irinotecan |

| 9-Amino-Camptothecin | Topoisomerase I inhibitor | Enhanced water solubility |

Indotecan's uniqueness lies in its structural modifications that enhance potency and reduce toxicity compared to traditional topoisomerase inhibitors like camptothecin and its derivatives .

Convergent Synthesis Pathways

The synthetic chemistry of Indotecan relies primarily on convergent approaches that efficiently combine key intermediates to construct the complex indenoisoquinoline framework. The most established convergent pathway involves the synthesis of two essential phthalide intermediates that are subsequently combined through a highly efficient condensation reaction [1].

The convergent synthesis of Indotecan begins with the preparation of 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran as a key advanced intermediate. This approach involves the condensation of hydroxyphthalide 14 with phthalide 18 under carefully controlled conditions [2] [1]. The synthesis of hydroxyphthalide 14 commences with veratric acid 11, which undergoes alkylation with formaldehyde under acidic conditions to yield phthalide 12. This lactone is subsequently brominated through free radical halogenation to provide intermediate 13, which is then hydrolyzed with water to furnish the crucial hydroxyphthalide 14 [1].

Simultaneously, the preparation of phthalide 18 follows a parallel synthetic pathway starting from piperonal 15. This aldehyde is brominated to generate benzaldehyde 16, which is reduced with sodium borohydride to afford the benzylic alcohol 17. The critical transformation involves treating compound 17 with n-butyllithium at -78°C to effect a halogen-lithium exchange, followed by quenching with carbon dioxide and treatment with aqueous hydrochloric acid to provide phthalide 18 [1] [2].

The convergent nature of this synthesis becomes apparent in the final assembly step, where the two phthalides 14 and 18 are condensed in the presence of sodium methoxide in refluxing ethyl acetate-methanol to give indenedione intermediate 19. This intermediate is then cyclized in refluxing acetic anhydride to yield indenobenzopyran 20, which serves as the immediate precursor to Indotecan [1].

Key Intermediates in Synthesis

Several critical intermediates play pivotal roles in the efficient synthesis of Indotecan. The indenobenzopyran 20 represents the most significant synthetic intermediate, serving as a versatile platform for the introduction of various aminoalkyl side chains [2] [1]. This intermediate exhibits remarkable reactivity toward primary amines, enabling the facile introduction of the morpholinopropyl side chain characteristic of Indotecan.

The hydroxyphthalide 14 and phthalide 18 constitute fundamental building blocks that define the substitution pattern of the final product [1]. These intermediates are particularly important because they establish the dimethoxy substitution on the isoquinoline ring and the methylenedioxy substitution on the indenone ring, which are crucial for optimal topoisomerase I inhibitory activity [3].

The Schiff base intermediates formed from the condensation of aldehydes with 3-bromopropylamine also represent important synthetic intermediates in alternative synthetic routes. These intermediates can be condensed with homophthalic anhydrides to provide cis-substituted isoquinolones, which can subsequently undergo intramolecular Friedel-Crafts cyclization to form the indenoisoquinoline core [4].

Optimization of Synthetic Procedures

Significant optimization efforts have been directed toward improving the overall efficiency and scalability of Indotecan synthesis. The convergent route utilizing indenobenzopyran 20 as a key intermediate has demonstrated superior overall yields compared to earlier synthetic approaches [1]. The new routes produce Indotecan in 30.8% overall yield from veratric acid through a six-step longest linear sequence, representing a substantial improvement over previously developed routes that afforded only 16.5% overall yield [1].

The optimization of reaction conditions has focused particularly on the phthalide condensation step. The use of sodium methoxide in refluxing ethyl acetate-methanol has proven optimal for the formation of indenedione intermediate 19 [1]. Temperature control during this condensation is crucial, as elevated temperatures can lead to side reactions and reduced yields.

The cyclization conditions for converting intermediate 19 to indenobenzopyran 20 have been optimized through systematic investigation of various dehydrating agents and reaction conditions. Refluxing acetic anhydride has emerged as the most effective method for achieving this transformation while maintaining high yields and purity [1].

Purification procedures have been significantly improved to eliminate the need for column chromatography at any step in the optimized route. All purifications are performed using solvent washes, recrystallization, trituration, or precipitation, making the synthesis more suitable for scale-up applications [1]. This improvement in purification methodology represents a major advantage for potential manufacturing applications.

The optimization of the final amination step has involved careful control of reaction stoichiometry and reaction time. The use of excess 3-morpholinopropylamine (2.8 equivalents) and extended reaction times (16-40 hours) ensures complete conversion of the indenobenzopyran intermediate to the desired product [1].

Alternative Synthetic Strategies

Several alternative synthetic strategies have been developed for accessing Indotecan and related indenoisoquinoline derivatives. These approaches offer complementary routes that may be advantageous under specific circumstances or for the preparation of particular analogues.

The classical Schiff base-homophthalic anhydride condensation represents one of the most widely utilized alternative approaches [4]. This method involves the initial formation of Schiff bases from appropriate aldehydes and primary amines, followed by condensation with homophthalic anhydrides to generate cis-4-carboxy-3,4-dihydro-3-phenyl-1(2H)isoquinolones. These intermediates can subsequently undergo thionyl chloride-mediated cyclization to form the indenoisoquinoline core [4].

A significant development in alternative synthetic strategies involves the use of copper-catalyzed tandem reactions. These one-pot procedures enable the direct synthesis of indenoisoquinoline derivatives from 2-iodobenzamide and 1,3-indanedione derivatives in the presence of copper(II) chloride and cesium carbonate in acetonitrile [5] [6]. This methodology has been successfully adapted for the synthesis of clinically active topoisomerase I inhibitors, including Indotecan.

Ring-closing metathesis (RCM) approaches have been explored as alternative strategies for constructing the indenoisoquinoline framework [7]. These methods involve the formation of styrenic enamides followed by RCM reactions to secure the creation of the lactam unit. This approach is particularly valuable for accessing highly substituted analogues that may be difficult to prepare through conventional routes.

Photochemical cyclization strategies represent another alternative approach to indenoisoquinoline synthesis [7]. These methods rely on the photoinduced electrocyclization of appropriately substituted aromatic enamides. The presence of phenolic methoxy groups can preclude additional oxidation steps, making this approach particularly attractive for certain substitution patterns.

The Suzuki-Miyaura cross-coupling strategy combined with subsequent cyclization reactions provides another alternative route to indenoisoquinolines [7] [8]. This approach involves the formation of biaryl intermediates through palladium-catalyzed cross-coupling, followed by intramolecular cyclization to form the polycyclic framework.

Selenoxide elimination chemistry has been developed as an alternative method for converting trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)isoquinolones to indenoisoquinolines [9]. This approach addresses the limitation of the classical thionyl chloride method, which works effectively only with cis-isoquinolone diastereomers.

Scale-up Considerations for Manufacturing

The scale-up of Indotecan synthesis presents several important considerations that must be addressed for successful manufacturing implementation. The convergent synthetic route has been specifically designed with scale-up requirements in mind, incorporating several features that facilitate large-scale production [1].

The elimination of column chromatography from all synthetic steps represents a crucial advantage for manufacturing scale-up. The optimized synthetic route relies exclusively on crystallization, precipitation, and washing procedures for product purification [1]. This approach significantly reduces both the cost and complexity of large-scale production while maintaining high product purity.

Solvent selection and recovery represent critical factors in manufacturing scale-up. The optimized synthetic route utilizes common organic solvents such as ethyl acetate, methanol, chloroform, and acetic anhydride [1]. These solvents are readily available in large quantities and can be efficiently recovered and recycled during manufacturing operations.

Safety considerations during scale-up must address the use of pyrophoric reagents such as n-butyllithium and the requirement for cryogenic conditions at -78°C [1]. While these conditions are manageable at manufacturing scale, they require specialized equipment and safety protocols. Alternative synthetic routes that avoid these harsh conditions may be preferred for very large-scale production.

The overall yield of 30.8% for the six-step synthesis is acceptable for pharmaceutical manufacturing, particularly given the high value of the final product [1]. However, further optimization efforts could focus on improving individual step yields to enhance the overall manufacturing economics.

Temperature control during the phthalide condensation step is critical for maintaining reproducible yields at manufacturing scale. The exothermic nature of this reaction requires careful heat management and adequate cooling capacity to prevent thermal runaway reactions [1].

Quality control considerations for manufacturing scale-up must address the analytical monitoring of key intermediates and impurities. The crystalline nature of most intermediates facilitates quality control through standard analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [1].

Analytical Methods for Purity Determination

The analytical characterization of Indotecan requires a comprehensive suite of analytical methods to ensure product identity, purity, and quality. High-performance liquid chromatography (HPLC) represents the primary analytical method for purity determination, typically achieving purity levels of 98% or higher [10] [11].

Nuclear magnetic resonance (NMR) spectroscopy provides essential structural confirmation and purity assessment. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely employed to verify the structural integrity of Indotecan [11]. The characteristic NMR signals include the aromatic protons of the indenoisoquinoline core, the methylenedioxy protons appearing as a singlet at approximately 6.09 ppm, and the methoxy groups appearing as singlets at 4.05 and 4.00 ppm [1].

Mass spectrometry serves as a complementary analytical technique for molecular weight confirmation and impurity identification. The molecular ion peak at m/z 478.49 provides definitive confirmation of the molecular formula C₂₆H₂₆N₂O₇ [12] [13]. High-resolution mass spectrometry can achieve mass accuracy sufficient to confirm the elemental composition and detect low-level impurities.

Infrared (IR) spectroscopy provides valuable information about functional group integrity and can detect the presence of impurities containing different functional groups. Characteristic IR absorption bands for Indotecan include carbonyl stretches from the lactam and ketone functionalities, as well as aromatic C-H and C=C stretches [10].

Melting point determination serves as a simple but effective method for assessing product purity and identity. Pure Indotecan exhibits a melting point of 294-296°C, and significant deviations from this range may indicate the presence of impurities or polymorphic variations [1].

Liquid chromatography-mass spectrometry (LC-MS/MS) represents the most sensitive analytical method for purity determination and impurity profiling. This technique has been validated for the quantitation of Indotecan with accuracy ranging from 96.9-108.2% and precision better than 11.4% across a dynamic range of 3-1000 ng/mL [14]. The method utilizes a validated analytical procedure that meets pharmaceutical regulatory requirements.

Elemental analysis provides an additional verification of product purity through determination of carbon, hydrogen, nitrogen, and oxygen content. The theoretical elemental composition for Indotecan (C₂₆H₂₆N₂O₇) is C, 65.26%; H, 5.48%; N, 5.85%; O, 23.41% [12].

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about thermal stability, polymorphic behavior, and the presence of water or other volatile impurities.

Structure-Activity Relationship in Synthetic Design

The structure-activity relationship (SAR) studies of Indotecan and related indenoisoquinoline derivatives have provided crucial insights that guide synthetic design decisions. These relationships establish the structural features essential for optimal topoisomerase I inhibitory activity and anticancer efficacy.

The substitution pattern on the aromatic rings significantly influences biological activity. The 2,3-dimethoxy-8,9-methylenedioxy substitution pattern found in Indotecan has been demonstrated to provide optimal topoisomerase I inhibitory activity [3] [15]. This specific substitution pattern improves both enzymatic potency and cellular cytotoxicity compared to unsubstituted analogues.

The lactam side chain represents a critical structural element for biological activity. The 3-morpholinopropyl side chain of Indotecan has been optimized through extensive SAR studies [16]. The morpholine ring provides an optimal balance of hydrogen bonding capability and lipophilicity, while the three-carbon linker positions the heterocycle appropriately for interaction with the topoisomerase I-DNA complex.

Crystal structure studies of indenoisoquinoline-topoisomerase I-DNA ternary complexes have revealed the molecular basis for structure-activity relationships [16]. These studies indicate that the indenoisoquinoline core intercalates between DNA base pairs, while the side chain heterocycle can form hydrogen bonding interactions with amino acid residues such as Lys436, Arg364, and Asn722.

The position of nitrogen atoms within heterocyclic side chains significantly affects biological activity. SAR studies of aza-substituted indenoisoquinolines have demonstrated that the 4-aza compounds are most likely to yield derivatives with high topoisomerase I inhibitory activity [15]. However, the relationship between structure and cytotoxicity is more complex and is strongly influenced by the specific nature of the lactam side chain.

The stereochemistry of side chain substituents can influence biological activity, although the relationship is less clearly defined than other structural features [2]. Studies with carbohydrate-substituted indenoisoquinolines have shown that while the length of the carbohydrate side chain clearly correlates with antiproliferative activity, the relationship between stereochemistry and biological activity is more complex.

The oxidation state of the indenone ring system affects biological activity. The ketone functionality at the 11-position is essential for activity, as reduction to the corresponding alcohol leads to significant loss of topoisomerase I inhibitory activity [17]. This finding has important implications for synthetic design and the selection of protecting groups during synthesis.

SAR studies have identified specific substitution patterns that enhance dual topoisomerase I and tyrosyl-DNA phosphodiesterase I (TDP1) inhibitory activity [18]. The incorporation of acidic substituents at specific positions can modulate the balance between these two activities, potentially leading to enhanced therapeutic efficacy.

The influence of aromatic ring substitution on physicochemical properties such as solubility and membrane permeability must be considered in synthetic design. The dimethoxy and methylenedioxy substituents not only enhance biological activity but also provide favorable pharmacokinetic properties [3].

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new indenoisoquinoline derivatives [19]. These models, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), provide valuable guidance for synthetic design decisions and help prioritize synthetic targets.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Beck DE, Agama K, Marchand C, Chergui A, Pommier Y, Cushman M. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). J Med Chem. 2014 Feb 27;57(4):1495-512. doi: 10.1021/jm401814y. Epub 2014 Feb 11. PubMed PMID: 24517248; PubMed Central PMCID: PMC3983348.

3: Pfister TD, Hollingshead M, Kinders RJ, Zhang Y, Evrard YA, Ji J, Khin SA, Borgel S, Stotler H, Carter J, Divelbiss R, Kummar S, Pommier Y, Parchment RE, Tomaszewski JE, Doroshow JH. Development and validation of an immunoassay for quantification of topoisomerase I in solid tumor tissues. PLoS One. 2012;7(12):e50494. doi: 10.1371/journal.pone.0050494. Epub 2012 Dec 28. PubMed PMID: 23284638; PubMed Central PMCID: PMC3532478.

4: Cinelli MA, Reddy PV, Lv PC, Liang JH, Chen L, Agama K, Pommier Y, van Breemen RB, Cushman M. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons. J Med Chem. 2012 Dec 27;55(24):10844-62. doi: 10.1021/jm300519w. Epub 2012 Dec 7. PubMed PMID: 23215354; PubMed Central PMCID: PMC3542640.

5: Balaña-Fouce R, Prada CF, Requena JM, Cushman M, Pommier Y, Ã